Cas no 130566-37-9 (4-Oxatricyclo[10.3.1.03,5]hexadeca-8,15-dien-2-one, 14,16-dihydroxy-5,9,12,13,16-pentamethyl-, (3S,5R,8E,12S,13S,14S,16R)-)
![4-Oxatricyclo[10.3.1.03,5]hexadeca-8,15-dien-2-one, 14,16-dihydroxy-5,9,12,13,16-pentamethyl-, (3S,5R,8E,12S,13S,14S,16R)- structure](https://it.kuujia.com/scimg/cas/130566-37-9x500.png)
130566-37-9 structure
Nome del prodotto:4-Oxatricyclo[10.3.1.03,5]hexadeca-8,15-dien-2-one, 14,16-dihydroxy-5,9,12,13,16-pentamethyl-, (3S,5R,8E,12S,13S,14S,16R)-
Numero CAS:130566-37-9
MF:C20H30O4
MW:334.449806690216
CID:140229
4-Oxatricyclo[10.3.1.03,5]hexadeca-8,15-dien-2-one, 14,16-dihydroxy-5,9,12,13,16-pentamethyl-, (3S,5R,8E,12S,13S,14S,16R)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-Oxatricyclo[10.3.1.03,5]hexadeca-8,15-dien-2-one,14,16-dihydroxy-5,9,12,13,16-pentamethyl-, (3S,5R,8E,12S,13S,14S,16R)-
- 4-Oxatricyclo[10.3.1.03,5]hexadeca-8,15-dien-2-one,14,16-dihydroxy-5,9,12,13,16-pentamethyl-,[3S-(3R*,5S*,8E,12R*,13R*,14R*,16S*)]-
- Phomactin B
- CID 101689441
- 4-Oxatricyclo[10.3.1.03,5]hexadeca-8,15-dien-2-one, 14,16-dihydroxy-5,9,12,13,16-pentamethyl-, (3S,5R,8E,12S,13S,14S,16R)-
-
- Inchi: 1S/C20H30O4/c1-12-7-6-9-19(4)17(24-19)16(22)14-11-15(21)13(2)18(3,10-8-12)20(14,5)23/h7,11,13,15,17,21,23H,6,8-10H2,1-5H3/b12-7-/t13-,15+,17-,18+,19-,20+/m1/s1
- Chiave InChI: IXABPXZNFDNAMM-VCWWSQLMSA-N
- Sorrisi: O1[C@@H]2C(C3=C[C@@H]([C@@H](C)[C@](C)(CCC(C)=CCC[C@@]12C)[C@@]3(C)O)O)=O |c:13|
Proprietà calcolate
- Massa esatta: 334.214
- Massa monoisotopica: 334.214
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 24
- Conta legami ruotabili: 0
- Complessità: 621
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 6
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 70.1
Proprietà sperimentali
- Densità: 1.15±0.1 g/cm3(Predicted)
- Punto di ebollizione: 493.0±45.0 °C(Predicted)
- pka: 13.08±0.70(Predicted)
4-Oxatricyclo[10.3.1.03,5]hexadeca-8,15-dien-2-one, 14,16-dihydroxy-5,9,12,13,16-pentamethyl-, (3S,5R,8E,12S,13S,14S,16R)- Letteratura correlata
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
130566-37-9 (4-Oxatricyclo[10.3.1.03,5]hexadeca-8,15-dien-2-one, 14,16-dihydroxy-5,9,12,13,16-pentamethyl-, (3S,5R,8E,12S,13S,14S,16R)-) Prodotti correlati
- 2460755-29-5(7,7-difluoro-4,4-dimethyl-3-azabicyclo4.1.0heptane hydrochloride)
- 2248332-38-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-2-yl)propanoate)
- 2172005-65-9(4-(1-hydroxy-2,3-dimethylbutan-2-yl)thian-4-ol)
- 1805858-54-1(5-(2-Chloropropanoyl)-2-methylbenzaldehyde)
- 79133-14-5(ethyl 4-amino-3-phenylbutanoate)
- 2228870-45-7(1-1-(2,6-difluoro-4-methylphenyl)cyclopropylcyclopropan-1-amine)
- 2138552-71-1(1-(3-methoxy-1,2-thiazol-5-yl)ethyl(3-methylbut-2-en-1-yl)amine)
- 2680694-40-8(benzyl N-(3-methyl-5-sulfamoylphenyl)carbamate)
- 2147728-51-4(4-(2-(2-Bromo-3-fluorophenoxy)ethyl)morpholine)
- 881587-15-1(8-(2-Furylmethyl)thio-5-nitroquinoline)
Fornitori consigliati
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
